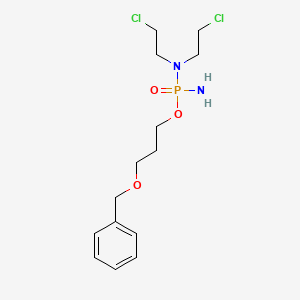
4,6-Dimethylpyrimidine-2-carbonitrile
Vue d'ensemble
Description
4,6-Dimethylpyrimidine-2-carbonitrile is a chemical compound that belongs to the pyrimidine family, characterized by the presence of two methyl groups at the 4 and 6 positions and a nitrile group at the 2 position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those with dimethyl substitutions and nitrile functionalities, often involves multistep reactions with key intermediates. For instance, the synthesis of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives demonstrates a step-efficient process using a key intermediate, showcasing the versatility of pyrimidine chemistry in producing a variety of functionalized compounds with potential antimicrobial activity . Another example is the environmentally friendly one-step synthesis of 2,6-diamino-4-phenyl pyrimidine-5-carbonitrile using a three-component condensation in an aqueous medium, highlighting the trend towards greener synthetic methods .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be extensively characterized using various spectroscopic techniques. For example, spectral analysis including FT-IR, 1H NMR, 13C NMR, and UV-visible spectroscopy has been employed to characterize novel pyrimidine derivatives, providing insights into their molecular geometry and electronic properties . Quantum chemical studies using DFT calculations further enhance the understanding of the molecular structure and reactivity of these compounds.
Chemical Reactions Analysis
Pyrimidine derivatives undergo a range of chemical reactions, reflecting their reactivity. The cyano group in the 4-position of 2,6-dimethylpyrimidine-4-carbonitrile, for instance, can form various products such as acetyl compounds, carboxylic acid esters, and acid amides, indicating the versatility of the nitrile functionality in chemical transformations . Additionally, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its subsequent reactions with alkylants to form different substituted pyrimidines demonstrate the potential for creating a wide array of derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of substituents such as alkyl groups and nitrile functionalities can affect properties like solubility, melting point, and reactivity. For example, the synthesis of 4,6-dialkylpyrimidine-5-carbonitriles reveals limitations in the synthesis related to the size of the alkyl groups, which in turn could influence the physical properties of the resulting compounds . The nonlinear optical behavior and thermodynamic properties of certain pyrimidine derivatives also underscore the importance of structural analysis in predicting material properties .
Applications De Recherche Scientifique
Reactivity and Synthesis
- Reactivity with Nitriles : 4,6-Dimethylpyrimidine-2-carbonitrile exhibits unique reactivity patterns. It forms various compounds such as 4-acetyl, 4-carboxylic acid ester, and 4-acid amide through reactions with specific reagents, demonstrating its versatile reactivity (Yamanaka, 1958).
- Formation of Heterocyclic Compounds : It has been used to synthesize symmetrical di(pyrimidin-2-yl)-1,2,4-triazoles and di(pyrimidin-2-yl)-1,2,4,5-tetrazines, compounds with potential as polydentate ligands (Krivopalov et al., 2010).
Medicinal Chemistry
- Synthesis of Nucleosides : A key application in medicinal chemistry is the synthesis of 2′-deoxyribonucleosides, with 4,6-dimethylpyrimidine-2-carbonitrile derivatives showing no significant cytotoxic activity in vitro (Garaeva et al., 1991).
- Antimicrobial Activity : Derivatives of 4,6-dimethylpyrimidine-2-carbonitrile have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains (Bhat & Begum, 2021).
Physical Chemistry
- Spectroscopic Studies : The compound and its derivatives have been the subject of spectroscopic studies to understand their structure and spectral characteristics, which are crucial for various applications in chemistry (Gupta et al., 2006).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles . They can be deprotonated quite easily because the conjugated base is stabilized by resonance . This allows them to attack other molecules, such as aldehyde carbon .
Biochemical Pathways
It’s known that pyrimidine derivatives can participate in nucleophilic substitution reactions , which could potentially affect various biochemical pathways.
Propriétés
IUPAC Name |
4,6-dimethylpyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-3-6(2)10-7(4-8)9-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUJKEOTNKJDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357892 | |
| Record name | 4,6-dimethylpyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylpyrimidine-2-carbonitrile | |
CAS RN |
22126-16-5 | |
| Record name | 4,6-dimethylpyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Ethoxy-4-[(e)-2-nitroethenyl]phenol](/img/structure/B1331714.png)


